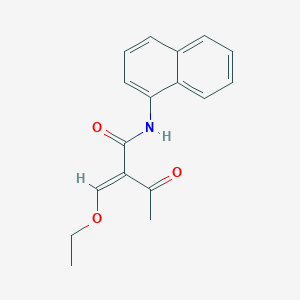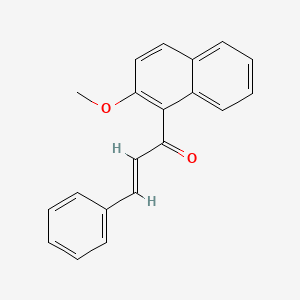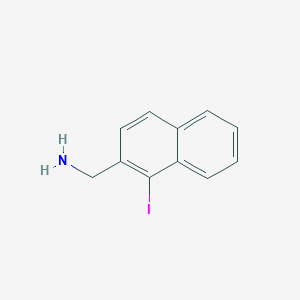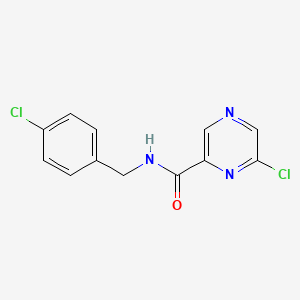![molecular formula C16H8N2O4 B11840049 7-Nitroisoindolo[2,1-a]quinoline-5,11-dione CAS No. 143583-70-4](/img/structure/B11840049.png)
7-Nitroisoindolo[2,1-a]quinoline-5,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitroisoindolo[2,1-a]quinoline-5,11-dione is a complex heterocyclic compound that belongs to the class of fused tetracyclic quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisoindolo[2,1-a]quinoline-5,11-dione typically involves multi-step reactions. One common method includes the condensation of isatin with o-phenylenediamine, followed by cyclization reactions. Catalysts such as Brønsted acids (e.g., acetic acid, formic acid) are often used in these reactions . Additionally, microwave-assisted synthesis and the use of heterogeneous catalysts like Cu/zeolite-Y have been reported to improve yields and reaction efficiency .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly synthetic routes, such as microwave-assisted synthesis and the use of recyclable catalysts, is emphasized to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: 7-Nitroisoindolo[2,1-a]quinoline-5,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the quinoline nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like halogens, alkylating agents, and acids.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which exhibit diverse biological activities .
Scientific Research Applications
7-Nitroisoindolo[2,1-a]quinoline-5,11-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an antiparasitic, antifungal, and antibacterial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 7-Nitroisoindolo[2,1-a]quinoline-5,11-dione involves its interaction with various molecular targets. It is known to inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. The compound’s nitro group plays a crucial role in its activity, often undergoing reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Indolo[2,3-b]quinoxalines: These compounds share a similar tetracyclic structure and exhibit comparable biological activities.
Quinoline-5,8-diones: Known for their anticancer properties and structural similarity to 7-Nitroisoindolo[2,1-a]quinoline-5,11-dione.
Uniqueness: this compound is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted drug development and other scientific applications .
Properties
CAS No. |
143583-70-4 |
|---|---|
Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
7-nitroisoindolo[2,3-a]quinoline-5,11-dione |
InChI |
InChI=1S/C16H8N2O4/c19-14-8-13-15-10(5-3-7-12(15)18(21)22)16(20)17(13)11-6-2-1-4-9(11)14/h1-8H |
InChI Key |
FPEUKFSPFWVMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C3N2C(=O)C4=C3C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11839982.png)
![[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid](/img/structure/B11839989.png)

![5,11-Dimethyl[1]benzothieno[2,3-g]isoquinoline 6,6-dioxide](/img/structure/B11840006.png)


![N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840019.png)







